molecular formula C14H13BO4 B8323534 [4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol CAS No. 1187188-60-8

[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol

Cat. No.: B8323534
CAS No.: 1187188-60-8
M. Wt: 256.06 g/mol
InChI Key: ZYSMVTJFVYIMEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol involves the reaction of benzenemethanol derivatives with benzoxaborol intermediates under controlled conditions. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzenemethanol compounds, which can be further utilized in various chemical syntheses .

Scientific Research Applications

4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol include other benzoxaborol derivatives and benzenemethanol analogs. Examples include:

Uniqueness

The uniqueness of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its achiral nature and lack of stereocenters contribute to its stability and ease of synthesis compared to other similar compounds .

Properties

CAS No.

1187188-60-8

Molecular Formula

C14H13BO4

Molecular Weight

256.06 g/mol

IUPAC Name

[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol

InChI

InChI=1S/C14H13BO4/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,16-17H,8-9H2

InChI Key

ZYSMVTJFVYIMEE-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(1-hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid (200 mg, 0.74 mmol, 1.0 eq.), trimethyl borate (0.5 mL, 4.4 mmol, 6.0 eq.) in THF (7.0 mL) was added borane tetrahydrofuran complex solution (1.5 mL, 1.0 M in THF, 1.5 mmol, 2.0 eq.) dropwise under nitrogen atmosphere. The mixture was stirred at room temperature overnight. The mixture was carefully treated with MeOH (2 mL) and poured into EtOAc (10 mL) and sat. NaHCO3 (10 mL). The layers were separated and the aqueous phase was extracted with EtOAc (3×10 mL). Combined organic extracts was washed with brine (10 mL), dried over MgSO4, filtered and the filtrate was concentrated under reduced pressure. The residue was applied to silica chromatography eluting with MeOH/DCM (0:100 to 10:90) to give 5-(4-hydroxymethyl-phenoxy)-3H-benzo[c][1,2]oxaborol-1-ol as a white solid. LCMS (m/z) 279 (M+23); 1H NMR (DMSO-d6) δ: 9.09 (s, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.34-7.38 (m, J=8.7 Hz, 2H), 7.01-7.05 (m, 2H), 6.96 (dd, J=8.0, 2.1 Hz, 1H), 6.91-6.93 (m, 1H), 5.18 (t, J=5.7 Hz, 1H), 4.91 (s, 2H), 4.49 (d, J=5.7 Hz, 2H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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